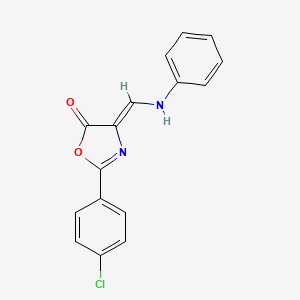![molecular formula C12H11ClN2OS2 B7795351 (5E)-5-[1-[(2-chlorophenyl)methylamino]ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7795351.png)
(5E)-5-[1-[(2-chlorophenyl)methylamino]ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-[1-[(2-chlorophenyl)methylamino]ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, also known as Tranexamic acid, is a synthetic derivative of the amino acid lysine. It is widely used as an antifibrinolytic agent to prevent and treat excessive bleeding. Tranexamic acid works by inhibiting the activation of plasminogen to plasmin, thereby preventing the breakdown of fibrin clots .
準備方法
Synthetic Routes and Reaction Conditions
Tranexamic acid is synthesized through the following steps:
Starting Material: The synthesis begins with the amino acid lysine.
Cyclization: Lysine undergoes cyclization to form a cyclohexane ring.
Aminomethylation: The cyclohexane ring is then aminomethylated to introduce an amino group.
Carboxylation: Finally, the compound is carboxylated to form tranexamic acid.
Industrial Production Methods
Industrial production of tranexamic acid involves large-scale synthesis using similar steps as described above. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions
Tranexamic acid undergoes several types of chemical reactions, including:
Oxidation: Tranexamic acid can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The amino and carboxyl groups in tranexamic acid can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides and alkyl halides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of tranexamic acid, which may have different pharmacological properties .
科学的研究の応用
Tranexamic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of antifibrinolytic agents.
Biology: Researchers study its effects on cellular processes and its potential in treating various bleeding disorders.
Medicine: Tranexamic acid is used to treat conditions such as heavy menstrual bleeding, trauma-induced hemorrhage, and surgical bleeding.
Industry: It is used in the formulation of various pharmaceutical products .
作用機序
Tranexamic acid exerts its effects by binding to the lysine binding sites on plasminogen, thereby inhibiting its conversion to plasmin. This prevents the breakdown of fibrin clots, which is crucial in controlling bleeding. The molecular targets include plasminogen and plasmin, and the pathways involved are related to the fibrinolytic system .
類似化合物との比較
Similar Compounds
Aminocaproic acid: Another antifibrinolytic agent with a similar mechanism of action but less potent than tranexamic acid.
Epsilon-aminocaproic acid: Similar in structure and function but requires higher doses to achieve the same effect.
Uniqueness
Tranexamic acid is unique due to its higher potency and specificity in inhibiting plasminogen activation compared to similar compounds. This makes it more effective in clinical settings for controlling bleeding .
特性
IUPAC Name |
(5E)-5-[1-[(2-chlorophenyl)methylamino]ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS2/c1-7(10-11(16)15-12(17)18-10)14-6-8-4-2-3-5-9(8)13/h2-5,14H,6H2,1H3,(H,15,16,17)/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTSVOCJBDXNLW-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)NC(=S)S1)NCC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\1/C(=O)NC(=S)S1)/NCC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Selenopheno[3,4-d][1,3]dithiole-2-thione](/img/structure/B7795292.png)

![(4Z)-2-(4-chlorophenyl)-4-[1-(3-chloropropylamino)ethylidene]-1,3-oxazol-5-one](/img/structure/B7795304.png)
![(4Z)-4-[1-(butylamino)ethylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one](/img/structure/B7795313.png)

![(5E)-5-[1-[(3-chlorophenyl)methylamino]ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7795343.png)
![(4Z)-4-[[(4-chlorophenyl)methylamino]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one](/img/structure/B7795354.png)
![(5E)-5-[[(3-chlorophenyl)methylamino]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7795360.png)
![(4Z)-2-(4-chlorophenyl)-4-[[(4-methylphenyl)methylamino]methylidene]-1,3-oxazol-5-one](/img/structure/B7795374.png)
![2-[4-[[(Z)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]amino]phenyl]acetonitrile](/img/structure/B7795381.png)
